B1576085 Putative antimicrobial peptide 1

Putative antimicrobial peptide 1

Cat. No.: B1576085
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Putative Antimicrobial Peptide 1 is a research-grade compound identified through advanced bioinformatics analysis of bacterial proteomes . This peptide is part of a novel class of encrypted antimicrobial sequences, known as putative AMPs, which are predicted to contribute to interbacterial competition and microbiome dynamics . As a candidate with high antimicrobial propensity scores from in silico prediction tools, it represents a valuable resource for exploring new avenues in antimicrobial drug discovery . Antimicrobial peptides (AMPs) are potent effectors of the innate immune system, offering a broad-spectrum mechanism of action that includes membrane disruption via carpet, barrel-stave, or toroidal pore models, as well as intracellular targets that inhibit vital processes like protein and nucleic acid synthesis . This multi-target mechanism means AMPs are less prone to fostering resistance compared to conventional antibiotics . Your research can leverage this compound to investigate its specific mechanism of action, its efficacy against multidrug-resistant (MDR) pathogens from the ESKAPE group, and its potential synergistic effects with traditional antibiotics . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

bioactivity

Antifungal

sequence

ALYNSEDLYEETSDSDD

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physicochemical Properties

Peptide Source Molecular Weight (Da) Structure Key Modifications
PAMP1 Soybean protein fragments ~3,000 (estimated) Linear, α-helical (membrane-bound) None
Thucin A1 Bacillus thuringiensis 5,552.02 (formylated) Leaderless, linear N-terminal formylated methionine
DAAO-derived GLT/IWK Mouse intestinal enzyme ~3,000 (estimated) Unstructured (solution), α-helical (membrane) Cyclic disulfide bonds (GLT)
RTD-1 (Theta-defensin) Rhesus macaque leukocytes ~3,200 Cyclic tridisulfide Homodimeric ligation

Key Insights :

  • PAMP1 shares a membrane-induced α-helical structure with DAAO-derived peptides (e.g., GLT/IWK) but lacks post-translational modifications like formylation (Thucin A1) or cyclization (RTD-1) .

Antimicrobial Activity and Spectrum

Peptide Target Pathogens MIC Range (μM) Selectivity Notes
PAMP1 E. coli, S. aureus, Xanthomonas axonopodis 5–50 No activity against Phakopsora pachyrhizi spores
Thucin A1 Bacillus cereus 10–20 Narrow spectrum, Gram-positive specific
DAAO-derived GLT/IWK E. coli, S. aureus, Enterococcus faecalis (additive effect in mixtures) 3–100 Inactive against Lactobacillus spp.
RTD-1 S. aureus, Candida albicans, Cryptococcus neoformans, E. coli 1–10 Broad-spectrum, similar activity across taxa

Key Insights :

  • PAMP1 shows moderate potency compared to RTD-1, which has sub-10 μM MICs against diverse pathogens .
  • Thucin A1’s narrow spectrum contrasts with PAMP1’s activity against both Gram-positive and Gram-negative bacteria .

Mechanism of Action

Peptide Mechanism Experimental Support
PAMP1 Membrane disruption via helical insertion, lipid bilayer perturbation CD/DSC assays showing helical transition
Thucin A1 Pore formation (presumed, as a leaderless bacteriocin) Homology to aureocin A53
DAAO-derived GLT/IWK Membrane permeabilization, helical structure-dependent LPS binding assays, CD structural analysis
RTD-1 Bacterial cell binding followed by intracellular targets (post-binding) Binding assays and MIC vs. binding correlation

Key Insights :

  • PAMP1 and DAAO-derived peptides rely on α-helical structures to disrupt membranes, while RTD-1 may act via dual mechanisms (membrane binding + intracellular effects) .

Classification and Database Integration

PAMP1 is classified under plant-derived AMPs in the Antimicrobial Peptide Database (APD), sharing a category with thionins and defensins . In contrast, RTD-1 and DAAO-derived peptides are classified as animal-derived AMPs , while Thucin A1 falls under bacterial bacteriocins . The APD’s unified classification system highlights PAMP1’s sequence motifs (e.g., cationic residues) as critical for its membrane-targeting activity .

Preparation Methods

Chemical Synthesis: Solid-Phase Peptide Synthesis (SPPS)

Overview:
Solid-phase peptide synthesis, developed by Bruce Merrifield in the 1960s, remains the gold standard for synthesizing AMPs, including Putative Antimicrobial Peptide 1. This method involves the sequential addition of protected amino acid residues to a resin-bound peptide chain, followed by cleavage and purification.

Key Steps:

  • Attachment of the first amino acid to a solid resin.
  • Stepwise addition of amino acids with selective protecting groups to prevent side reactions.
  • Cleavage of the complete peptide from the resin.
  • Purification typically via high-performance liquid chromatography (HPLC).

Challenges and Solutions:

  • Incorporation of difficult amino acids such as cysteine, tryptophan, and arginine can be problematic.
  • Use of specialized protecting groups and coupling reagents helps overcome these challenges.
  • Ensures high purity and precise sequence control, critical for activity and structural studies.

Characterization:

  • Mass spectrometry confirms peptide identity and purity.
  • Circular dichroism (CD) spectroscopy provides secondary structure information.
  • Biological assays test antimicrobial efficacy.

Recombinant Biological Production

Overview:
Recombinant DNA technology allows the production of AMPs in microbial or plant expression systems, suitable for peptides that are longer or difficult to synthesize chemically.

Process:

  • Gene encoding the peptide is cloned into an expression vector.
  • Expression in host cells such as Escherichia coli or chloroplast systems.
  • Fusion with carrier proteins (e.g., thioredoxin) to enhance solubility and prevent toxicity.
  • Purification of the expressed peptide, often involving affinity chromatography.

Advantages:

  • Cost-effective for large-scale production.
  • Enables incorporation of post-translational modifications.
  • Suitable for peptides with disulfide bonds.

Limitations:

  • Low yield and potential toxicity to host cells.
  • Difficulty in incorporating non-natural amino acids.

Enzymatic Hydrolysis and Microbial Fermentation

Enzymatic Hydrolysis:

  • Proteins from natural sources are hydrolyzed using specific enzymes (e.g., alcalase, flavorzyme).
  • Generates peptide hydrolysates containing potential AMPs.
  • Preferred over microbial fermentation for scalability and predictability.

Microbial Fermentation:

  • Uses microbes secreting proteolytic enzymes to hydrolyze proteins.
  • Produces peptide mixtures screened for antimicrobial activity.

Example:

  • Hydrolysis of Salvia hispanica seed proteins yielded peptides with antibacterial properties.

Extraction from Natural Sources and Purification

Extraction:

  • Biological materials such as sea snail meat or bacterial cultures are subjected to extraction protocols.
  • Commonly involves maceration with solvents (e.g., ethanol 95%), heating, and filtration.
  • Ultrasonication and incubation enhance extraction efficiency.

Purification:

  • Size exclusion via SDS-PAGE to isolate peptides below 5 kDa.
  • Peptide bands are excised and subjected to enzymatic digestion (e.g., trypsin) for sequencing.
  • Further purification by liquid chromatography (LC) coupled with mass spectrometry (MS).

Example Protocol:

Step Conditions
Maceration Ethanol 95%, 1 hour incubation
Boiling 100 °C for 5 minutes
Drying 60 °C for 24 hours
Ultrasonication 30 minutes
Filtration Whatman No. 1 filter paper
Evaporation Rotary vacuum evaporator, 55 °C, 30 min

Characterization and Validation

Data Table: Comparison of Preparation Methods for this compound

Method Key Features Advantages Limitations Typical Applications
Solid-Phase Peptide Synthesis (SPPS) Stepwise chemical synthesis on resin High purity, sequence control Difficult amino acids, cost Small to medium peptides, lab-scale
Recombinant Expression Gene cloning and expression in hosts Scalable, post-translational mods Low yield, host toxicity Larger peptides, complex modifications
Enzymatic Hydrolysis Enzymatic cleavage of proteins Scalable, natural peptides Mixture complexity Screening hydrolysates for AMP activity
Natural Extraction & Purification Solvent extraction, size exclusion Natural source peptides Low yield, complex mixtures Discovery and initial characterization

Research Findings and Notes

  • Bioinformatics tools such as AMPA and CAMP databases aid in predicting putative AMPs from protein sequences, guiding synthesis efforts.
  • Modifications in peptide charge and hydrophobicity can modulate antimicrobial activity and cytotoxicity, allowing optimization during synthesis.
  • Recombinant methods have been enhanced by fusion tags to improve yield and folding.
  • Extraction from marine organisms and bacterial proteomes provides novel AMP candidates, often requiring purification and sequencing by LC–MS.
  • Validation of antimicrobial activity involves growth inhibition assays and MIC determination, ensuring functional relevance.

Q & A

Q. How can I identify putative antimicrobial peptide sequences in genomic or proteomic datasets?

To identify putative AMPs like PAMP1, use bioinformatic tools such as the Antimicrobial Peptide Database (APD3) , CAMP , or ANTIMIC , which curate experimentally validated AMPs and provide searchable physicochemical parameters (e.g., charge, hydrophobicity). For de novo discovery:

  • Apply machine learning models (e.g., random forests, neural networks) trained on AMP datasets to predict sequences with antimicrobial potential .
  • Use sequence alignment tools (BLAST) to detect homology to known AMPs .
  • Filter sequences based on AMP hallmarks: cationic charge (+2 to +9), amphipathicity, and length (12–50 residues) .

Q. What experimental assays are critical for initial validation of PAMP1’s antimicrobial activity?

Begin with minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria, fungi, or biofilms, using standardized protocols (CLSI/EUCAST) . Include cytotoxicity testing on mammalian cells (e.g., hemolysis assays, MTT on HEK293 cells) . Pair these with biophysical assays (e.g., circular dichroism for secondary structure, liposome leakage for membrane disruption) . Validate mechanisms via transmission electron microscopy (TEM) to visualize membrane pore formation .

Q. How do I design a structurally stable synthetic variant of PAMP1 for functional studies?

  • Use rational design guided by APD3’s amino acid propensity data (e.g., tryptophan for membrane interaction, glycine for flexibility) .
  • Optimize charge/hydrophobic balance using tools like helical wheel projections to ensure amphipathicity .
  • Incorporate non-natural amino acids (e.g., D-enantiomers) or cyclization to enhance protease resistance .

Advanced Research Questions

Q. How can I resolve contradictory data on PAMP1’s mechanism of action (e.g., pore formation vs. intracellular targeting)?

  • Perform time-kill assays to distinguish membrane disruption (rapid killing) from metabolic inhibition (delayed effects) .
  • Use single-channel electrophysiology (patch clamp) to confirm pore formation in model lipid bilayers .
  • Combine fluorescent probes (SYTOX Green uptake) with proteomic profiling of treated pathogens to identify intracellular targets .

Q. What strategies enhance PAMP1’s activity against multidrug-resistant (MDR) pathogens while minimizing toxicity?

  • Synergistic screening : Test PAMP1 with conventional antibiotics (e.g., β-lactams) or adjuvants (e.g., EDTA) to breach microbial resistance barriers .
  • Library-based optimization : Generate >100 variants via site-saturation mutagenesis, focusing on residues critical for selectivity (e.g., G→W substitutions in hydrophobic regions) .
  • In silico toxicity prediction : Use tools like TOXINPRED or CellPPD to filter cytotoxic sequences early in design .

Q. How can machine learning improve the discovery of PAMP1-like peptides from understudied organisms?

  • Train neural networks on datasets combining APD3 and metagenomic sequences to predict novel AMPs with non-canonical motifs .
  • Apply natural language processing (NLP) to mine unstructured data (e.g., patents, preprint servers) for overlooked AMP candidates .
  • Validate predictions using molecular dynamics (MD) simulations to model peptide-membrane interactions .

Q. What are the challenges in scaling up PAMP1 production for preclinical studies?

  • Expression systems : Optimize heterologous production in E. coli or P. pastoris using fusion tags (e.g., SUMO) to mitigate toxicity .
  • Purification : Employ orthogonal chromatography (e.g., reverse-phase + ion-exchange) to resolve isoforms .
  • Stability testing : Assess shelf-life under varying pH/temperature and formulate with lyoprotectants (e.g., trehalose) .

Q. Methodological Pitfalls & Solutions

Q. Why do some PAMP1 variants show inconsistent activity across assay platforms?

  • Cause : Differences in microbial growth phases or membrane composition (e.g., lipid A modifications in stationary-phase bacteria) .
  • Solution : Standardize inoculum preparation (OD-adjusted mid-log phase cultures) and include polymyxin B as a positive control .

Q. How do I address false positives in high-throughput AMP screens?

  • Artifact source : Peptide aggregation or solvent (e.g., DMSO) toxicity .
  • Mitigation : Include solvent controls and validate hits using orthogonal assays (e.g., radial diffusion vs. microdilution) .

Q. Data Interpretation Frameworks

Q. What statistical models are suitable for analyzing dose-response data in AMP studies?

  • Use nonlinear regression (e.g., log[inhibitor] vs. response) to calculate IC50 and Hill coefficients .
  • Apply ANOVA with Tukey’s post hoc test for multi-group comparisons (e.g., peptide variants vs. pathogens) .

Q. How can I contextualize PAMP1’s potency relative to existing AMPs?

  • Cross-reference with APD3’s activity spectra (e.g., MIC ranges for defensins, LL-37) .
  • Use pharmacokinetic/pharmacodynamic (PK/PD) indices (e.g., AUC/MIC) to benchmark efficacy in animal models .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.